molecular formula C11H12O2 B14756217 Spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane] CAS No. 427-83-8

Spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane]

Cat. No.: B14756217
CAS No.: 427-83-8
M. Wt: 176.21 g/mol
InChI Key: GZAJDGYGJUUAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[1,3-dioxolane-2,9’-pentacyclo[4300~2,5~0~3,8~0~4,7~]nonane] is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,3-dioxolane-2,9’-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane] typically involves the reaction of dioxolane derivatives with pentacyclononane precursors under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-dioxolane-2,9’-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Spiro[1,3-dioxolane-2,9’-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which Spiro[1,3-dioxolane-2,9’-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane] exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[1,3-dioxolane-2,8’-pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane]
  • 1’-bromospiro(1,3-dioxolane-2,9’-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane)-4’-ylamine

Uniqueness

Spiro[1,3-dioxolane-2,9’-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

427-83-8

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.02,5.03,8.04,7]nonane]

InChI

InChI=1S/C11H12O2/c1-2-13-11(12-1)9-5-3-4-7(5)10(11)8(4)6(3)9/h3-10H,1-2H2

InChI Key

GZAJDGYGJUUAFM-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)C3C4C5C3C6C5C4C26

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.